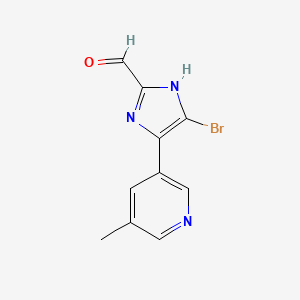
5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022763 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022763 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route may involve multiple stages of purification and refinement to achieve high purity levels.
Industrial Production Methods
Industrial production of MFCD33022763 is carried out on a large scale using advanced chemical engineering techniques. The process involves the use of large reactors, continuous monitoring of reaction parameters, and stringent quality control measures. The industrial method is designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022763 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD33022763 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of MFCD33022763 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
MFCD33022763 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD33022763 is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the manufacturing of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD33022763 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Propriétés
Formule moléculaire |
C10H8BrN3O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
5-bromo-4-(5-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-7(4-12-3-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
BIWSSZIRRKOXHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
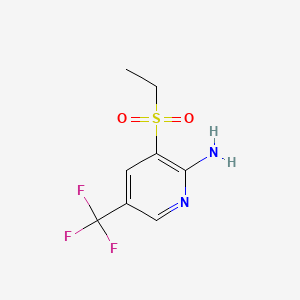
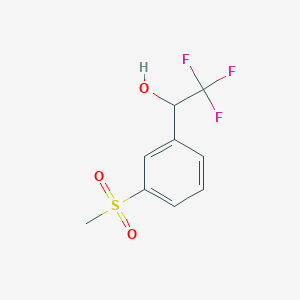

![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
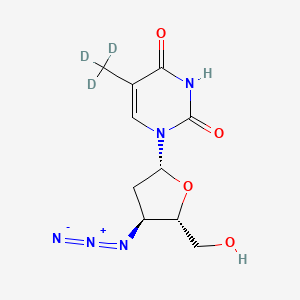
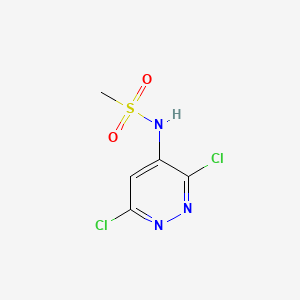

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

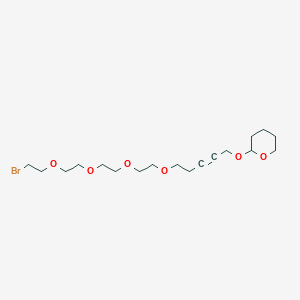
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
